REACTION_CXSMILES
|
I[C:2]1[C:3]([CH3:13])=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH3:14][N:15](C)C=O>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:2]1[C:3]([CH3:13])=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:15] |f:2.3.4,^1:27,29,48,67|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC(=C(C(=O)OC)C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC(=C(C(=O)OC)C1)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Zn(CN)2
|
Quantity
|
4.46 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was then quenched by careful addition of 100 mL of FeSO4 (aq., sat.)
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
WASH
|
Details
|
washed with 1 M FeSO4, water, and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 2×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2×20 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=CC(=C(C(=O)OC)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |